molecular formula C12H16N2O4 B037876 Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate CAS No. 121505-94-0

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B037876
CAS No.: 121505-94-0
M. Wt: 252.27 g/mol
InChI Key: NWYPLKICSHBTAJ-UHFFFAOYSA-N
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Description

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(methoxy(methyl)amino)-2-oxoethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Benzyl chloroformate and 2-(methoxy(methyl)amino)-2-oxoethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The benzyl chloroformate is added dropwise to a solution of 2-(methoxy(methyl)amino)-2-oxoethylamine and the base, maintaining the reaction temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

    Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol, carbon dioxide, and 2-(methoxy(methyl)amino)-2-oxoethylamine.

    Oxidation: Oxidative cleavage of the benzyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of benzoic acid and the corresponding carbamate derivative.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine and alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water as solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3), organic solvents like acetone or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4), ether or tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.

Major Products Formed

    Hydrolysis: Benzyl alcohol, carbon dioxide, and 2-(methoxy(methyl)amino)-2-oxoethylamine.

    Oxidation: Benzoic acid and the corresponding carbamate derivative.

    Reduction: Corresponding amine and alcohol.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the methoxy(methyl)amino group.

    2-(Methoxy(methyl)amino)-2-oxoethyl carbamate: Similar structure but without the benzyl group.

    N-Benzyl-N-methylcarbamate: Another related compound with different substituents on the carbamate nitrogen.

Uniqueness

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is unique due to the presence of both the benzyl and methoxy(methyl)amino groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

benzyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-14(17-2)11(15)8-13-12(16)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYPLKICSHBTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121505-94-0
Record name N-(Benzyloxycarbonyl)glycine N'-methoxy-N'-methylamide
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